(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide
Overview
Description
(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide is a complex organic compound characterized by its conjugated double bonds and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide typically involves the reaction of hexa-2,4-dienoic acid with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but they likely involve modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-N-Isopropyl-6-hydroxy-6-phenyl-2,4-hexadienamide: Similar in structure but with different substituents, leading to distinct chemical properties.
(2E,4E)-N-[2-(4-hydroxyphenyl)ethyl]dodeca-2,4-dienamide: Another related compound with variations in the side chains, affecting its biological activity.
(2E,4E)-N-phenyl-2,4-hexadienamide: Shares the core structure but differs in the attached functional groups.
Properties
IUPAC Name |
(2E,4E)-N-[3-[(E)-3-phenylprop-2-enoyl]phenyl]hexa-2,4-dienamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-3-5-13-21(24)22-19-12-8-11-18(16-19)20(23)15-14-17-9-6-4-7-10-17/h2-16H,1H3,(H,22,24)/b3-2+,13-5+,15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYJUGKPTWEDRM-SXNMHBTQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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